Iprovalicarb

Vue d'ensemble

Description

Iprovalicarb is a systemic fungicide belonging to the class of carboxylic acid amides. It is primarily used to control oomycete pathogens, such as those causing downy mildew in crops like grapes, potatoes, tomatoes, and tobacco. This compound exhibits high biological activity and is known for its protective, curative, and eradicative effects against a wide range of oomycetes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of iprovalicarb involves the reaction of isopropyl chloroformate with valine, followed by the reaction with 2-(4-methylphenyl)ethylamine. The process typically involves the following steps:

Formation of Isopropyl Valinate: Valine is reacted with isopropyl chloroformate in the presence of a base to form isopropyl valinate.

Formation of this compound: Isopropyl valinate is then reacted with 2-(4-methylphenyl)ethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Iprovalicarb undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to form its corresponding carboxylic acid and amine derivatives.

Oxidation: It can undergo oxidation reactions to form various oxidized products.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Hydrolysis Products: Carboxylic acid and amine derivatives.

Oxidation Products: Various oxidized forms of this compound.

Substitution Products: Substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Iprovalicarb, a carbamate/valinamide fungicide, functions by inhibiting cellulose synthesis in fungal cells. It is characterized by its low aqueous solubility and moderate toxicity to mammals and non-target organisms. The chemical structure of this compound includes two chiral centers, resulting in a mixture of two diastereoisomers with distinct biological activities .

Efficacy Against Fungal Diseases

This compound is particularly effective against:

- Downy Mildew : A prevalent disease affecting various crops, especially grapes.

- Late Blight : Commonly affecting potatoes and tomatoes.

Studies have shown that this compound demonstrates significant antifungal activity, often outperforming other fungicides when used in combination therapies . For instance, research indicated that this compound could restore sensitivity in fungicide-resistant strains of pathogens, thus enhancing disease management strategies in agriculture .

Residue Levels in Grapes

Research on the fate of this compound residues during winemaking revealed that residue levels in grapes are typically below the Maximum Residue Limits (MRLs) established by the European Union. At harvest, concentrations were found to be 0.81 mg/kg, which is significantly lower than the regulatory thresholds . The transfer of residues from grapes to wine was minimal due to the adsorption effects during the winemaking process.

Environmental Persistence

This compound is classified as non-persistent in soil but may persist in aquatic environments for extended periods. Its moderate toxicity poses risks to certain non-target organisms, including birds and aquatic life . Regulatory assessments have emphasized the need for careful application practices to mitigate potential environmental impacts.

Case Study 1: Grapes and Winemaking

A comprehensive study evaluated the behavior of this compound residues from grape cultivation through to wine production. The findings indicated effective removal of pesticide residues during wine clarification processes, ensuring consumer safety while maintaining product quality .

Case Study 2: Biosensor Development for Residue Detection

Recent advancements have led to the development of an automated biosensor capable of detecting this compound residues rapidly. This technology employs enzyme immunoassays for real-time monitoring, enhancing food safety protocols in agricultural practices .

Mécanisme D'action

Iprovalicarb exerts its fungicidal effects by inhibiting the biosynthesis of phospholipids and disrupting cell wall deposition in oomycetes. This inhibition leads to the weakening of the cell wall, causing the death of the fungal cells. The molecular targets of this compound include enzymes involved in phospholipid biosynthesis and cell wall formation .

Comparaison Avec Des Composés Similaires

- Dimethomorph

- Flumorph

- Pyrimorph

- Benthiavalicarb

- Mandipropamid

- Valifenalate

Comparison: Iprovalicarb is unique among these compounds due to its specific mode of action and its high efficacy against a broad spectrum of oomycete pathogens. While other compounds like dimethomorph and flumorph also target oomycetes, this compound’s combination of protective, curative, and eradicative effects makes it particularly effective in managing fungal diseases in crops .

Activité Biologique

Iprovalicarb is a systemic fungicide known for its effectiveness against various fungal pathogens, particularly downy mildew. This article explores its biological activity, mechanisms of action, toxicity profiles, and environmental impact, supported by data tables and case studies.

Overview of this compound

- Chemical Structure : this compound is a carbamate fungicide with the chemical formula . It consists of two diastereoisomers, A(S,R) and B(S,S), present in approximately equal ratios .

- Mechanism of Action : The exact mechanism of action is not fully understood; however, it is believed to inhibit cellulose synthesis in fungi, leading to cell death. It operates through a non-genotoxic mechanism, which has been validated in various studies .

Efficacy Against Fungal Pathogens

This compound demonstrates high biological activity against several fungal species:

- Target Fungi :

- Plasmopara viticola (grape downy mildew)

- Peronospora vicia (pea downy mildew)

- Phytophthora species (various crops)

- Alternaria species (potatoes, tomatoes)

Table 1: Efficacy of this compound Against Key Fungal Pathogens

| Fungal Pathogen | Crop Type | Efficacy Rate (%) | Application Method |

|---|---|---|---|

| Plasmopara viticola | Grapes | 85-95 | Foliar spray |

| Peronospora vicia | Peas | 80-90 | Foliar spray |

| Phytophthora sp. | Potatoes | 75-85 | Soil drench |

| Alternaria sp. | Tomatoes | 70-80 | Foliar spray |

Residue Analysis and Safety Evaluation

A study conducted on cabbage revealed that residues of this compound were detectable up to 15 days post-application. The dissipation rate followed first-order kinetics with half-lives ranging from 2.5 to 2.8 days for leaves and heads respectively .

Table 2: Residue Dissipation Data for this compound in Cabbage

| Application Dose (g a.i./ha) | Residual Half-Life (days) | Detection Time (days) |

|---|---|---|

| 300 | 2.6 | 15 |

| 600 | 2.7 | 15 |

Toxicological Profile

This compound has been evaluated for its toxicological effects:

- Genotoxicity : Studies indicate that this compound is unlikely to be genotoxic to somatic cells in mammals. It did not demonstrate mutagenic properties in bacterial or mammalian cell tests .

- Carcinogenicity : In long-term studies on rats, there was an observed incidence of thyroid follicular cell adenomas at high doses (5000 and 20000 ppm). However, these findings are considered within historical ranges for spontaneous occurrences .

Table 3: Toxicological Findings from Rodent Studies

| Study Type | Observed Effect | Dose (ppm) |

|---|---|---|

| Long-term carcinogenicity | Thyroid adenomas/carcinomas | 5000 - 20000 |

| Genotoxicity | No significant mutagenic activity | N/A |

Environmental Impact

This compound is characterized by low aqueous solubility and moderate toxicity to non-target organisms such as birds and aquatic life. It poses a low risk of bioaccumulation but may leach into groundwater due to its semi-volatile nature .

Case Studies

-

Application in Cabbage Cultivation :

- Two doses were tested (300 g a.i./ha and 600 g a.i./ha) with applications made at the head formation stage. The results indicated effective control of downy mildew with acceptable residue levels.

-

Field Trials on Grapes :

- Trials showed that this compound significantly reduced the incidence of downy mildew without adversely affecting grape quality or yield.

Propriétés

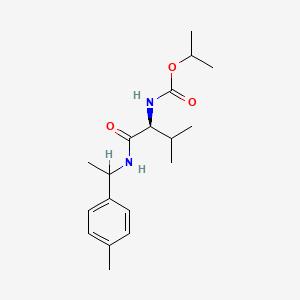

IUPAC Name |

propan-2-yl N-[3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUWYYSKZYIQAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861356 | |

| Record name | Propan-2-yl (3-methyl-1-{[1-(4-methylphenyl)ethyl]amino}-1-oxobutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the target of Iprovalicarb?

A1: While the exact target of this compound is not fully understood, research suggests it disrupts cell wall synthesis in oomycetes. Studies have focused on its potential effects on the localization and activity of cell wall biosynthesis enzymes, cellulose synthase, and chitin synthase. []

Q2: How does this compound affect cellulose synthase?

A2: Research indicates that this compound treatment can lead to a partial agglomeration of cellulose synthase in the plasma membrane of oomycete hyphae. []

Q3: Does this compound affect chitin synthase?

A3: Current research suggests that this compound does not significantly alter the localization of chitin synthase in oomycetes. []

Q4: What are the downstream effects of this compound treatment on oomycetes?

A4: this compound's disruption of cell wall synthesis appears to trigger a general plant-like defense mechanism in oomycetes. It may also interfere with the transport of cell wall material, leading to an accumulation of glucans that the cells attempt to remove. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C15H21N3O3, and its molecular weight is 291.35 g/mol. [Information not directly provided in the abstracts, sourced from PubChem]

Q6: Is this compound compatible with other fungicides?

A6: this compound is compatible with several fungicides and is often formulated in mixtures. Some examples include mancozeb, folpet, copper oxychloride, and propineb. [, , , , , , , ]

Q7: Is there a risk of resistance developing to this compound?

A7: Yes, research suggests a moderate to high risk of resistance developing in oomycete populations to this compound. [, , , ]

Q8: What are the resistance mechanisms associated with this compound?

A8: A specific point mutation (V1109L) in the cellulose synthase 3 (CesA3) gene has been identified in this compound-resistant Phytophthora melonis isolates. []

Q9: What plant diseases is this compound effective against?

A9: this compound shows efficacy against various oomycete diseases, including downy mildew in grapes, cucumbers, and onions; late blight in tomatoes and potatoes; and anthracnose in watermelon and pepper. [, , , , , , ]

Q10: What is the efficacy of this compound compared to other fungicides?

A10: Field trials have shown this compound to be as effective as metalaxyl-containing products in controlling downy mildew in pearl millet. [] It also demonstrates superior eradicant activity compared to metalaxyl. [] In grapevine trials, this compound-based fungicides demonstrated comparable or higher efficacy to dimethomorph and folpet in controlling downy mildew on leaves and berries. []

Q11: What analytical methods are used to detect this compound residues?

A11: Various methods have been developed for the detection and quantification of this compound residues, including: * High-performance liquid chromatography with ultraviolet detection (HPLC-UV) [, ]* High-performance liquid chromatography with ultraviolet diode array detection and mass spectrometry (HPLC-UVD/MS) [] * Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) []* Gas chromatography coupled with ion trap mass spectrometry (GC-ITMS) []* Surface plasmon resonance (SPR) biosensors []* Enzyme-linked immunosorbent assay (ELISA) [, ]

Q12: How effective are common winemaking practices in removing this compound residues?

A12: The winemaking process, particularly the clarification stage, can significantly reduce this compound residues in wine, although complete removal is not always achieved. [, ]

Q13: How do spent mushroom substrates affect the degradation of this compound in soil?

A13: The addition of composted spent mushroom substrate (C-SMS) to vineyard soil can significantly reduce the degradation rate of this compound, leading to higher persistence. In contrast, fresh spent mushroom substrate (F-SMS) had a lesser effect on this compound degradation. []

Q14: What are some alternative fungicides to this compound for managing oomycete diseases?

A14: Numerous alternative fungicides are available with varying modes of action and efficacy against specific oomycete diseases. Some examples include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.